molecular formula C28H36N4O2S B2673008 N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2,5-dimethylbenzene-1-sulfonamide CAS No. 946366-66-1

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2673008
CAS No.: 946366-66-1
M. Wt: 492.68
InChI Key: QEZNAERVSPCFGX-UHFFFAOYSA-N
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Description

N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2,5-dimethylbenzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a dimethylaminophenyl group, a phenylpiperazine moiety, and a 2,5-dimethylbenzenesulfonamide core connected via an ethyl chain. The compound’s design integrates pharmacophores associated with central nervous system (CNS) targeting, including the phenylpiperazine group (common in serotonin and dopamine receptor ligands) and the sulfonamide moiety (known for hydrogen-bonding interactions in receptor binding) .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O2S/c1-22-10-11-23(2)28(20-22)35(33,34)29-21-27(24-12-14-25(15-13-24)30(3)4)32-18-16-31(17-19-32)26-8-6-5-7-9-26/h5-15,20,27,29H,16-19,21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZNAERVSPCFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-(dimethylamino)benzaldehyde, which is then reacted with phenylpiperazine under specific conditions to form the intermediate. This intermediate is further reacted with 2,5-dimethylbenzenesulfonyl chloride to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product. Quality control measures are essential to ensure the consistency and safety of the compound produced.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2,5-dimethylbenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It can also serve as a catalyst or reagent in various organic reactions.

    Biology: In biological research, the compound may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating certain diseases. Its unique structure allows it to interact with specific molecular targets in the body.

    Industry: In the industrial sector, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, receptor binding, and signal transduction.

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s comparison with analogs focuses on structural motifs, synthetic strategies, and inferred pharmacological properties. Key analogs include:

4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-N-methyl-N-phenylbenzenesulfonamide (CAS 785813-20-9)

This analog shares a sulfonamide core and a piperazine moiety but differs in substituents and connectivity. Its phenylpiperazine group is substituted with 2,3-dimethylphenyl and linked via a carbonyl group to the sulfonamide, which itself has N-methyl and N-phenyl substituents .

Key Differences:
  • Linker : The target compound uses an ethyl chain, whereas the analog employs a carbonyl bridge.
  • Piperazine Substituent : The analog’s 2,3-dimethylphenyl group may reduce rotational freedom compared to the target’s 4-phenylpiperazine, impacting receptor binding kinetics.
Pharmacological Implications:
  • The ethyl chain in the target compound may improve CNS penetration due to increased lipophilicity, whereas the analog’s carbonyl linker could favor peripheral activity.
  • The dimethylaminophenyl group in the target compound may enhance interactions with serotonin receptors (e.g., 5-HT1A), while the analog’s 2,3-dimethylphenylpiperazine might favor dopamine D2/D3 receptors .

Comparative Data Table

Parameter Target Compound 4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-N-methyl-N-phenylbenzenesulfonamide
Molecular Formula C27H34N4O2S C27H28N4O3S
Molecular Weight 478.65 g/mol 488.61 g/mol
Piperazine Substituent 4-Phenylpiperazin-1-yl 2,3-Dimethylphenyl
Sulfonamide Substituents 2,5-Dimethylphenyl N-Methyl, N-phenyl
Linker Type Ethyl chain Carbonyl group
Inferred Pharmacological Target Serotonin receptors (e.g., 5-HT1A) Dopamine receptors (e.g., D2/D3)

Research Findings and Hypotheses

  • Receptor Selectivity: The phenylpiperazine group in both compounds is a hallmark of CNS receptor ligands. The target compound’s dimethylaminophenyl group may confer higher affinity for serotonin receptors, while the analog’s 2,3-dimethylphenylpiperazine could shift selectivity toward dopamine receptors .
  • Solubility and Bioavailability : The ethyl linker in the target compound may enhance membrane permeability compared to the analog’s polar carbonyl bridge, though this could reduce aqueous solubility.
  • Synthetic Feasibility : The use of HBTU-mediated coupling (as in ) is likely applicable to synthesizing the target compound’s ethyl-linked structure .

Notes on Limitations

Further studies, including binding assays and pharmacokinetic profiling, are required to validate these hypotheses.

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that includes a dimethylamino group, a phenylpiperazine moiety, and a sulfonamide group, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C26H36N4O2SC_{26}H_{36}N_{4}O_{2}S. The structural features include:

  • Dimethylamino group : Known for enhancing lipophilicity and potential receptor interactions.
  • Phenylpiperazine moiety : Often associated with psychoactive effects and interactions with neurotransmitter receptors.
  • Sulfonamide group : Commonly found in antibacterial agents and known for its ability to inhibit certain enzymes.

The combination of these features suggests that the compound may exhibit significant biological activity.

The biological activity of this compound is believed to involve its interaction with various molecular targets, including receptors and enzymes. The exact mechanisms are still under investigation, but potential pathways include:

  • Receptor Binding : The compound may bind to serotonin or dopamine receptors, influencing neurotransmission.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways.

Pharmacological Effects

Research indicates that compounds with similar structural motifs exhibit various pharmacological effects:

Compound NameStructural FeaturesBiological Activity
6-methyl-4-(4-(4-methyl-benzoyl)piperazin-1-yl)-2H-chromen-2-oneContains a methyl group on the chromene ringStrong anti-acetylcholinesterase activity
N-benzylpiperidine derivativesSimilar piperidine structurePotentially effective in treating depression
Coumarin derivativesVaried substitutions on the coumarin coreSignificant anti-cancer properties

These findings underscore the potential of this compound as a therapeutic agent.

Case Studies

  • Antidepressant Activity : A study investigated the effects of structurally similar piperazine derivatives on mood disorders. Results indicated that these compounds could modulate serotonin levels, suggesting potential antidepressant properties for this compound.
  • Anticancer Potential : Another research focused on sulfonamide derivatives demonstrated their ability to inhibit cancer cell proliferation through enzyme inhibition pathways. The sulfonamide structure in this compound could similarly contribute to anticancer effects.

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